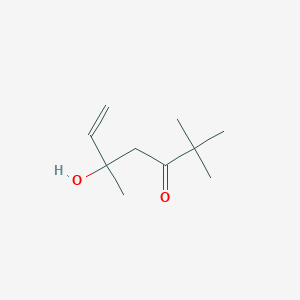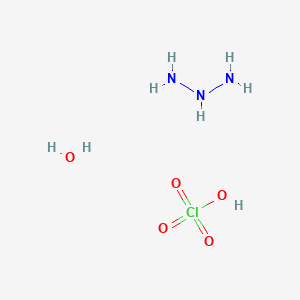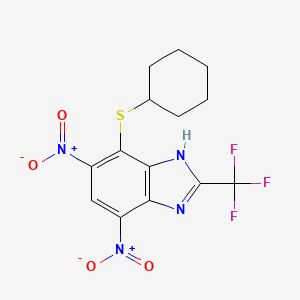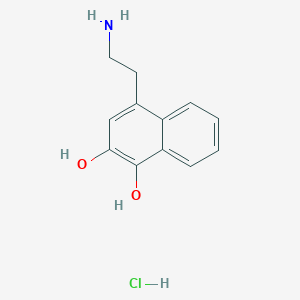
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is a chemical compound with significant importance in various scientific fields It is structurally related to dopamine, a well-known neurotransmitter, and shares some similar properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,2-diol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are in place to maintain consistency and safety of the compound.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The original diol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It can mimic or inhibit the action of dopamine in the brain.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for enzymes involved in neurotransmitter synthesis and degradation.
Cellular Signaling: It influences cellular signaling pathways, affecting processes such as cell growth and differentiation.
類似化合物との比較
Similar Compounds
Dopamine: Shares a similar structure and function in neurotransmission.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
CAS番号 |
61148-93-4 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC名 |
4-(2-aminoethyl)naphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10;/h1-4,7,14-15H,5-6,13H2;1H |
InChIキー |
ZUCFVWAOEANHGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
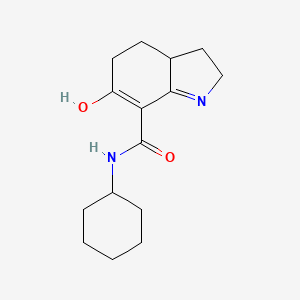

![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
